molecular formula C11H17NO4 B2893316 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid CAS No. 2167135-16-0

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid

Cat. No.: B2893316
CAS No.: 2167135-16-0
M. Wt: 227.26
InChI Key: HLWUEGXIIMSBDF-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique spiro structure, which is a bicyclic system where two rings share a single atom. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid typically involves the following steps:

    Formation of the spiro[2.2]pentane core: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.

    Introduction of the Boc-protected amine: The spiro[2.2]pentane core is then reacted with tert-butyl chloroformate and an amine to introduce the Boc-protected amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amines, ethers, or thioethers.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug precursor or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The Boc-protected amine group can be deprotected under physiological conditions, allowing the compound to interact with its molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylamino]acetic acid
  • 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid is unique due to its spiro structure, which imparts distinct steric and electronic properties. This makes it a valuable building block in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-7-5-11(7)4-6(11)8(13)14/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWUEGXIIMSBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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